Cas no 83171-39-5 ([4-(methylsulfanyl)phenyl]methanamine)

[4-(methylsulfanyl)phenyl]methanamine structure
83171-39-5 structure
Product Name:[4-(methylsulfanyl)phenyl]methanamine
CAS 번호:83171-39-5
MF:C8H11NS
메가와트:153.24464058876
MDL:MFCD01310831
CID:721213
PubChem ID:2760080
Update Time:2025-05-28

[4-(methylsulfanyl)phenyl]methanamine 화학적 및 물리적 성질

이름 및 식별자

    • RARECHEM AL BW 2147
    • 4-METHYLSULFANYL-BENZYLAMINE
    • 1-[4-(methylthio)phenyl]methanamine
    • (4-(Methylthio)phenyl)MethanaMine
    • (4-methylsulfanylphenyl)methanamine
    • 4-(METHYLTHIO)BENZYL AMINE
    • Benzenemethanamine,4-(methylthio)-
    • 4-methylsulfanylbenzylamine
    • 4-methylthiobenzyl amine
    • p-methylthiobenzylamine
    • [4-(methylsulfanyl)phenyl]methanamine
    • 4-(Methylthio)benzenemethanamine (ACI)
    • Benzylamine, p-(methylthio)- (7CI)
    • 1-(4-(Methylthio)phenyl)methanamine
    • 4-(Methylthio)benzylamine
    • Benzenemethanamine, 4-(methylthio)-
    • 4-(methylthio)-benzylamine
    • ALBB-005369
    • DTXSID50375013
    • BBL037745
    • SB76187
    • 83171-39-5
    • CHEMBL4557283
    • FS-1205
    • MFCD01310831
    • CS-0206938
    • AKOS000266433
    • 1-[4-(methylsulfanyl)phenyl]methanamine
    • 4-(Methylthio)benzylamine, AldrichCPR
    • SCHEMBL2092148
    • BP-21172
    • [4-(methylthio)benzyl]amine
    • EN300-54196
    • STK503376
    • SBMPBXFNKYJNIC-UHFFFAOYSA-N
    • Z54751956
    • SY062628
    • 4-methylthiobenzylamine
    • MDL: MFCD01310831
    • 인치: 1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
    • InChIKey: SBMPBXFNKYJNIC-UHFFFAOYSA-N
    • 미소: S(C)C1C=CC(CN)=CC=1

계산된 속성

  • 정밀분자량: 153.06100
  • 동위원소 질량: 153.06122053g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 87.3
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 토폴로지 분자 극성 표면적: 51.3Ų

실험적 성질

  • 색과 성상: NA
  • 밀도: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • 비등점: 144-149 ºC (6 Torr)
  • 플래시 포인트: 114.2±22.6 ºC,
  • 용해도: 미용성(3.5g/l)(25ºC),
  • PSA: 51.32000
  • LogP: 2.56750

[4-(methylsulfanyl)phenyl]methanamine 보안 정보

[4-(methylsulfanyl)phenyl]methanamine 세관 데이터

  • 세관 번호:2930909090
  • 세관 데이터:

    ?? ?? ??:

    2930909090

    개요:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

[4-(methylsulfanyl)phenyl]methanamine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
009292-1g
4-(Methylthio)benzylamine
83171-39-5 96%
1g
£48.00 2022-03-01
Alichem
A019112204-5g
(4-(Methylthio)phenyl)methanamine
83171-39-5 95%
5g
$211.46 2023-08-31
Alichem
A019112204-25g
(4-(Methylthio)phenyl)methanamine
83171-39-5 95%
25g
$686.70 2023-08-31
Fluorochem
009292-5g
4-(Methylthio)benzylamine
83171-39-5 96%
5g
£162.00 2022-03-01
TRC
M219025-50mg
4-(Methylthio)benzylamine
83171-39-5
50mg
$ 50.00 2022-06-04
TRC
M219025-100mg
4-(Methylthio)benzylamine
83171-39-5
100mg
$ 65.00 2022-06-04
TRC
M219025-500mg
4-(Methylthio)benzylamine
83171-39-5
500mg
$ 115.00 2022-06-04
Apollo Scientific
OR322186-1g
4-(Methylthio)benzylamine
83171-39-5 97%
1g
£44.00 2025-02-19
Apollo Scientific
OR322186-5g
4-(Methylthio)benzylamine
83171-39-5 97%
5g
£187.00 2025-02-19
abcr
AB149996-1 g
4-(Methylthio)benzylamine, 97%; .
83171-39-5 97%
1g
€128.10 2023-05-09

[4-(methylsulfanyl)phenyl]methanamine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) ,  Iron Solvents: Isopropanol ;  24 h, 50 bar, 120 °C
참조
Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives
Chandrashekhar, Vishwas G. ; et al, Nature Catalysis, 2022, 5(1), 20-29

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
참조
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; et al, ChemRxiv, 2021, 1, 1-15

합성 방법 3

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Cyclization of benzylaminonitriles. Part 5. Alkylthio and arylthio activating groups
Euerby, Melvin R.; et al, Journal of Chemical Research, 1982, (9), 240-1

합성 방법 4

반응 조건
1.1 Reagents: Sodium Solvents: Methanol
2.1 Solvents: Diethyl ether
참조
Butylboronic acid as a convenient reagent for the separation of isomeric cis,trans-cycloalkanediols
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1962, 27, 4708-9

합성 방법 5

반응 조건
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
참조
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

합성 방법 6

반응 조건
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
참조
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

합성 방법 7

반응 조건
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
참조
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

합성 방법 8

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
참조
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
참조
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; et al, Chem Catalysis, 2023, 3(8),

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ;  5 - 7 bar; 40 bar; 24 h, 130 °C
참조
Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines
Senthamarai, Thirusangumurugan; et al, Nature Communications, 2018, 9(1), 1-12

합성 방법 11

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
참조
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

합성 방법 12

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
참조
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

합성 방법 13

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
참조
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

합성 방법 14

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide ,  1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
참조
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

합성 방법 15

반응 조건
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
참조
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

합성 방법 16

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
참조
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

합성 방법 17

반응 조건
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
참조
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

합성 방법 18

반응 조건
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
참조
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

합성 방법 19

반응 조건
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
참조
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

합성 방법 20

반응 조건
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
참조
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

[4-(methylsulfanyl)phenyl]methanamine Raw materials

[4-(methylsulfanyl)phenyl]methanamine Preparation Products

추천 공급업체
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.